molecular formula C12H8Si2 B3056931 5,10-Dihydrosilanthrene CAS No. 7531-42-2

5,10-Dihydrosilanthrene

Cat. No.: B3056931
CAS No.: 7531-42-2
M. Wt: 208.36 g/mol
InChI Key: QRSXLLWMTREKTG-UHFFFAOYSA-N
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Description

5,10-Dihydrosilanthrene is an organosilicon compound that has garnered attention due to its unique chemical properties and potential applications in various fields. It is a derivative of silanthrene, where the silicon atoms are incorporated into the anthracene framework, resulting in a compound with distinct reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10-Dihydrosilanthrene typically involves the reaction of silanes with anthracene derivatives under specific conditions. One common method is the deoxygenation of secondary alcohols via thionoesters using this compound as a radical reducing agent . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5,10-Dihydrosilanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Radical Initiators: Used in reduction reactions to generate radicals.

    Solvents: Specific solvents are chosen based on the reaction type to ensure optimal reactivity and stability.

    Electrophiles: Used in substitution reactions to replace hydrogen atoms on the silicon centers.

Major Products Formed

Scientific Research Applications

5,10-Dihydrosilanthrene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,10-Dihydrosilanthrene primarily involves its ability to donate hydrogen atoms in radical reactions. This property makes it an effective reducing agent in deoxygenation processes. The silicon atoms in the compound can also participate in various chemical interactions, influencing the reactivity and stability of the compound in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,10-Dihydrosilanthrene is unique due to its specific silicon incorporation into the anthracene framework, which imparts distinct reactivity and stability. Its ability to act as a radical reducing agent and participate in various chemical reactions makes it valuable in both research and industrial applications .

Properties

InChI

InChI=1S/C12H8Si2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSXLLWMTREKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)[Si]=C3C=CC=CC3=[Si]2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40822940
Record name 5,10-Dihydrosilanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40822940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7531-42-2
Record name 5,10-Dihydrosilanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40822940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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